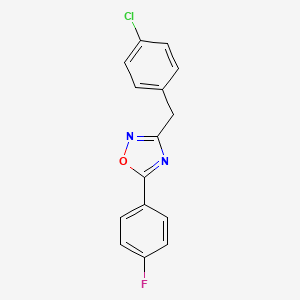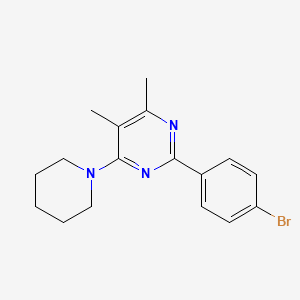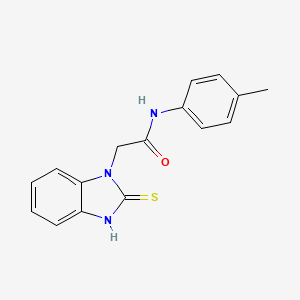
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapy for a variety of cancer types.
作用机制
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that targets several key proteins involved in cancer cell growth and survival. One of the primary targets of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is CDKs, which are important regulators of the cell cycle. Inhibition of CDKs by N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to cell cycle arrest and apoptosis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the activity of CHK1 and WEE1, which are important regulators of the DNA damage response. Inhibition of these proteins can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several other biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several inflammatory cytokines, which play a role in cancer development and progression.
实验室实验的优点和局限性
One of the major advantages of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its potency and specificity. This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action is well understood. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to be relatively non-toxic in animal studies, which is an important consideration for the development of new cancer therapies. However, one of the limitations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
未来方向
There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a cancer therapy. One area of research is the development of new formulations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer patients. If these studies are successful, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could become an important new therapy for the treatment of a variety of cancer types.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-carboxamide to yield N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of this synthesis method is approximately 30%.
科学研究应用
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in the field of cancer research. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and prostate cancer. N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including CDKs, CHK1, and WEE1. Inhibition of these proteins leads to cell cycle arrest and apoptosis, ultimately resulting in tumor cell death.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)14-10(16)9-12-5-13-15-9/h2-5H,1H3,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBLHFAXFXWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6837549 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)

![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)
